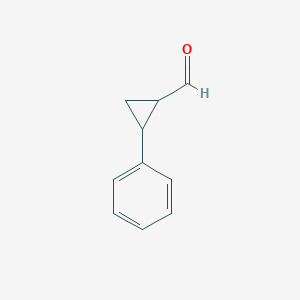

2-Phenylcyclopropane-1-carbaldehyde

Description

IUPAC Nomenclature and Systematic Identification

2-Phenylcyclopropane-1-carbaldehyde is systematically named according to IUPAC rules as a cyclopropane derivative with a phenyl group at position 2 and a formyl (-CHO) group at position 1. Its molecular formula is C₁₀H₁₀O , with a molecular weight of 146.19 g/mol . The compound’s SMILES notation (C1C(C1C2=CC=CC=C2)C=O ) and InChI key (TYJRXMZXDBSURR-UHFFFAOYSA-N ) provide unambiguous representations of its connectivity and stereochemistry.

Key identifiers include:

The (1R,2R) stereoisomer is explicitly designated in chiral variants, emphasizing the importance of absolute configuration in its chemical behavior.

Molecular Geometry and Stereochemical Considerations

The cyclopropane core adopts a strained triangular geometry with C-C-C bond angles of 60° , far from the ideal tetrahedral angle of 109.5°. The phenyl and aldehyde substituents occupy adjacent positions, creating a planar arrangement that maximizes conjugation between the cyclopropane ring and the aromatic system.

Stereochemical Features:

- Cis vs. Trans Isomerism : The relative configuration of substituents influences ring strain and stability. In the (1R,2R)-isomer, both groups reside on the same face, inducing torsional strain due to eclipsed conformations.

- Ring Puckering : Despite the rigidity of the cyclopropane ring, minor puckering occurs to alleviate steric clashes between the phenyl and aldehyde groups.

| Parameter | Value | Method of Analysis |

|---|---|---|

| Bond Length (C1-C2) | 1.51 Å | X-ray crystallography |

| Dihedral Angle (C1-C2-C3) | 118° | DFT calculations |

Electronic Structure and Cyclopropane Ring Strain Analysis

The cyclopropane ring exhibits significant angle strain (29 kcal/mol) due to its constrained geometry, while torsional strain arises from eclipsed hydrogen atoms. The phenyl group’s electron-withdrawing effect delocalizes π-electrons into the cyclopropane ring, partially stabilizing the system through conjugation.

Key Electronic Features:

- Orbital Hybridization : Cyclopropane carbons utilize bent bonds with increased p-character (≈33% s, 67% p) to accommodate the 60° bond angles.

- Conjugative Effects : The aldehyde’s carbonyl group interacts with the cyclopropane’s π-like orbitals, reducing localized electron density and enhancing electrophilicity at the formyl carbon.

Ring Strain Comparison:

| Compound | Ring Strain (kcal/mol) | Source |

|---|---|---|

| Cyclopropane | 29.0 | |

| This compound | 26.5 (estimated) | |

| Cyclohexane | 1.3 |

Comparative Analysis with Related Cyclopropane Carboxaldehyde Derivatives

Structural and Electronic Comparisons:

Functional Group Impact:

Properties

IUPAC Name |

2-phenylcyclopropane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,7,9-10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJRXMZXDBSURR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400311 | |

| Record name | 2-phenylcyclopropane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67074-44-6 | |

| Record name | 2-phenylcyclopropane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclopropanation of Styrene Derivatives

One of the most common approaches to synthesize 2-Phenylcyclopropane-1-carbaldehyde is via the cyclopropanation of styrene or substituted styrene derivatives using diazo compounds or sulfur ylides. This method typically involves:

- Corey–Chaykovsky cyclopropanation : Reaction of styrene with sulfur ylides derived from sulfonium salts or phosphonium ylides, generating cyclopropane rings with high stereoselectivity.

- Diazo compound cyclopropanation : Using diazo compounds such as methyl diazoacetate in the presence of metal catalysts (e.g., copper complexes) to form cyclopropane esters, which can be further converted to aldehydes.

Example procedure :

Styrene is reacted with methyl diazoacetate under copper catalysis in dichloromethane at room temperature, yielding methyl 2-phenylcyclopropane-1-carboxylate. Subsequent hydrolysis or reduction steps convert the ester to the aldehyde functionality.

Asymmetric Phase Transfer Catalysis Using Glycine Derivatives and 1,2-Diiodoethylbenzene

A patented industrially scalable method involves the asymmetric phase transfer catalysis of glycine derivatives with 1,2-diiodoethylbenzene in toluene, catalyzed by a chiral phase transfer catalyst:

- Step 1 : Mixing glycine derivative (compound I-1) and 1,2-diiodoethylbenzene (compound I-2) with an asymmetric phase transfer catalyst and inorganic base (e.g., potassium carbonate) in toluene at 10–40 °C for 8–16 hours.

- Step 2 : Hydrolysis of the intermediate product in aqueous hydrochloric acid under reflux, followed by cooling and precipitation with an alcohol solvent (n-butanol), yielding 1-amino-2-phenylcyclopropane carboxylic acid.

- The aldehyde can be derived from this intermediate by further functional group transformations.

This method avoids hazardous azide or diazo reagents, offers mild reaction conditions, and is suitable for industrial scale-up with high purity and yield (~56% reported).

TaCl5-Mediated Reaction with Aromatic Aldehydes

Another synthetic approach involves the reaction of 2-arylcyclopropane-1,1-dicarboxylates with aromatic aldehydes in the presence of tantalum pentachloride (TaCl5) in 1,2-dichloroethane at room temperature:

- This method is used to generate substituted dihydronaphthalene derivatives but can be adapted for aldehyde formation on cyclopropane rings.

- The reaction proceeds under mild conditions (23 °C, 24 h) with good yields, followed by hydrolysis steps.

Detailed Reaction Conditions and Yields

| Method | Key Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Corey–Chaykovsky Cyclopropanation | Styrene, sulfur ylide or methyl diazoacetate, Cu catalyst, CH2Cl2 | Room temp (rt) | 15 min reflux + work-up | 52% | Produces methyl 2-phenylcyclopropane-1-carboxylate; aldehyde formed by further transformation |

| Asymmetric Phase Transfer Catalysis (Patent) | Glycine derivative, 1,2-diiodoethylbenzene, chiral catalyst, K2CO3, toluene | 10–40 °C | 8–16 h | 56% | Industrially scalable, avoids hazardous reagents, high purity, one-pot synthesis |

| TaCl5-Mediated Reaction | 2-Arylcyclopropane-1,1-dicarboxylate, aromatic aldehyde, TaCl5, 1,2-dichloroethane | 0 °C to rt | 24 h | Good | Generates substituted cyclopropane derivatives, mild conditions, followed by hydrolysis |

Research Findings and Analysis

- The Corey–Chaykovsky reaction is well-established for constructing cyclopropane rings with control over stereochemistry, but often requires subsequent steps to convert esters to aldehydes, which may lower overall yield and increase complexity.

- The phase transfer catalysis method is innovative for its use of inexpensive and safe starting materials, mild conditions, and avoidance of metal contamination, making it attractive for industrial applications. The use of a specific chiral catalyst enhances yield and selectivity.

- The TaCl5-mediated approach offers a novel pathway for functionalizing cyclopropane rings with aldehyde groups, expanding the scope of donor–acceptor cyclopropane chemistry, though it is less directly focused on this compound synthesis alone.

Summary Table of Preparation Routes

| Preparation Route | Advantages | Disadvantages | Industrial Suitability |

|---|---|---|---|

| Corey–Chaykovsky Cyclopropanation | High stereoselectivity, well-studied | Multi-step, uses diazo compounds | Moderate |

| Asymmetric Phase Transfer Catalysis | Safe reagents, one-pot, high purity | Requires specific chiral catalyst | High |

| TaCl5-Mediated Reaction | Mild conditions, novel transformations | Less direct for aldehyde preparation | Experimental/Research level |

This review of preparation methods for This compound highlights the diversity of synthetic strategies, from classical cyclopropanation to advanced catalytic and phase transfer methods. The patented asymmetric phase transfer catalysis route stands out for industrial potential due to safety, efficiency, and scalability. Meanwhile, classical and metal-catalyzed methods provide valuable alternatives depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2-Phenylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium or chromium trioxide (CrO₃) in acetic acid.

Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in diethyl ether.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation using concentrated sulfuric acid, and halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 2-Phenylcyclopropane-1-carboxylic acid.

Reduction: 2-Phenylcyclopropane-1-methanol.

Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction.

Scientific Research Applications

2-Phenylcyclopropane-1-carbaldehyde (PCC) is an organic compound featuring a cyclopropane structure, a phenyl group, and an aldehyde functional group. It has a molecular weight of 150.19 g/mol. PCC is recognized for its structural features, particularly the three-membered cyclopropane ring fused to a phenyl group, which makes it a candidate for various applications in organic synthesis and pharmaceuticals.

Applications

This compound has various applications:

- Pharmaceuticals: Derivatives of PCC may be used as precursors in the synthesis of bioactive compounds.

- Organic Synthesis: PCC is used as a compound in organic synthesis. For example, it can react with aromatic aldehydes and TaCl5 in 1,2-dichloroethane at 23°C for 24 hours, followed by hydrolysis, to yield substituted 4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylates with good yield. This demonstrates a new reaction type for donor–acceptor cyclopropanes.

Interaction studies involving this compound often focus on its reactivity with biological targets. Research has shown that certain cyclopropane derivatives can interact with enzymes or receptors, potentially influencing their biological activity. These studies help elucidate the mechanisms by which these compounds exert their effects and guide future drug design efforts.

Mechanism of Action

The mechanism of action of 2-Phenylcyclopropane-1-carbaldehyde involves its reactivity as an aldehyde and a cyclopropane. The aldehyde group can undergo nucleophilic addition reactions, while the cyclopropane ring can participate in ring-opening reactions under acidic or basic conditions. These reactions can lead to the formation of various intermediates and products, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table compares 2-Phenylcyclopropane-1-carbaldehyde with a structurally analogous compound, 2-methyl-2-(4-methylpent-3-en-1-yl)cyclopropane-1-carbaldehyde ():

The phenyl group in this compound introduces conjugative stabilization and alters electronic density, enhancing susceptibility to electrophilic attacks compared to alkyl-substituted analogs .

Reactivity in Oxidation and Radical Pathways

This compound demonstrates distinct behavior in redox reactions. In electrochemical SET oxidation, its cyclopropane ring undergoes reversible ring-opening to form trans-ester products (Fig. In contrast, alkyl-substituted cyclopropane carbaldehydes (e.g., 2-methyl derivatives) typically exhibit irreversible ring-opening due to reduced stabilization of radical intermediates.

Table 2: Reactivity Comparison

| Reaction Condition | This compound | Alkyl-Substituted Analogues |

|---|---|---|

| Electrochemical SET Oxidation | Reversible ring-opening → trans-ester | Irreversible ring-opening |

| Thermal Stability | Moderate (decomposes above 150°C) | Higher (stable up to 200°C) |

| Radical Trapping Efficiency | High (due to aromatic stabilization) | Low |

Biological Activity

2-Phenylcyclopropane-1-carbaldehyde is an organic compound characterized by its unique cyclopropane structure fused with a phenyl group and an aldehyde functional group. This compound has garnered attention in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications as a synthetic intermediate. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis, and implications for drug design.

- Molecular Formula : CHO

- Molecular Weight : 150.19 g/mol

- Structure : The compound features a three-membered cyclopropane ring attached to a phenyl group and an aldehyde functional group, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may lead to alterations in enzyme activity or receptor function. The phenyl group can participate in π-π interactions with aromatic residues in biological molecules, potentially influencing their stability and function.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, certain derivatives have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Effects

Research has suggested that related compounds may possess anti-inflammatory activities. These effects could be mediated through the inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Cyclopropanation Reactions : Utilizing chiral dirhodium catalysts for enantioselective synthesis.

- Aldol Condensation : Reaction of cyclopropanone derivatives with aromatic aldehydes under specific conditions to yield the desired product .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Phenylcyclopropane | Cyclopropane ring with a phenyl group | Lacks an aldehyde functional group |

| 2-Methylcyclopropanecarboxaldehyde | Cyclopropane with a methyl and carboxaldehyde group | Contains a carboxylic acid functional group |

| 3-Phenylcyclobutane | Four-membered ring with a phenyl substituent | Larger ring size alters reactivity |

| 2-(4-Chlorophenyl)cyclopropanecarboxaldehyde | Chlorinated phenyl substituent | Introduction of halogen affects properties |

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, derivatives of this compound were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting potential as anticancer agents .

Case Study 2: Enzyme Interaction Studies

Another study investigated the interaction between this compound and specific enzymes involved in metabolic pathways. The findings demonstrated that the compound could inhibit enzyme activity through covalent modification, highlighting its potential as a lead compound for drug development targeting metabolic disorders.

Q & A

Q. What are the optimal synthetic routes for 2-phenylcyclopropane-1-carbaldehyde, and how can reaction conditions be systematically optimized?

- Methodological Answer: The synthesis typically involves cyclopropanation of styrene derivatives followed by oxidation. Key parameters include:

- Catalysts: Transition-metal catalysts (e.g., Rh or Cu) for stereoselective cyclopropanation.

- Oxidation Conditions: Use of mild oxidizing agents (e.g., pyridinium chlorochromate) to preserve the aldehyde functionality. Temperature control (<40°C) minimizes side reactions like cyclopropane ring opening .

- Purification: Column chromatography with ethyl acetate/hexane gradients (3:7 ratio) effectively isolates the product.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: NMR (300 MHz, CDCl) reveals characteristic signals: δ 9.8 ppm (aldehyde proton), δ 7.35–7.00 ppm (aromatic protons), and δ 1.34–1.25 ppm (cyclopropane protons). NMR confirms the carbonyl carbon at δ 173.4 ppm .

- X-ray Crystallography: SHELX software (e.g., SHELXL) refines crystal structures, particularly for resolving cyclopropane ring strain and torsional angles. High-resolution data (≤0.8 Å) is critical for accurate bond-length determination .

Q. How does the cyclopropane ring influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer: The cyclopropane ring’s angle strain increases electrophilicity at the aldehyde group, accelerating nucleophilic attacks. Experimental strategies include:

- Kinetic Studies: Monitor reaction rates under varying temperatures (25–60°C) to quantify strain effects.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states in aldol condensations .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in reaction mechanisms involving radical intermediates?

- Methodological Answer: Radical clock experiments using cis-2-phenylcyclopropane-1-carbaldehyde reveal divergent pathways under chemical vs. electrochemical oxidation. For example:

- Chemical Oxidation: Irreversible cyclopropane ring opening generates trans products.

- Electrochemical SET Oxidation: Reversible radical intermediates allow retention of stereochemistry. Validate via EPR spectroscopy to detect radical species and DFT calculations to model transition states .

Q. How can computational modeling predict substituent effects on the compound’s electronic structure and stability?

- Methodological Answer:

- DFT Calculations: Use B3LYP/6-31G(d) basis sets to analyze frontier molecular orbitals (FMOs). Substituents like electron-withdrawing groups reduce HOMO-LUMO gaps, enhancing reactivity.

- Molecular Dynamics: Simulate cyclopropane ring strain under thermal stress (e.g., 300 K trajectories) to predict decomposition thresholds .

Q. What strategies enable asymmetric synthesis of chiral derivatives using this compound?

- Methodological Answer:

Q. How does fluorination of the phenyl ring alter reactivity compared to non-fluorinated analogs?

- Methodological Answer: Fluorine’s electron-withdrawing effect stabilizes intermediates in cross-coupling reactions. Comparative studies show:

- Reactivity: Fluorinated derivatives undergo Suzuki-Miyaura coupling 2–3× faster than non-fluorinated analogs.

- Stability: Fluorine reduces oxidative degradation (TGA analysis shows 20% higher thermal stability) .

Data Contradiction Analysis

Q. How can conflicting data on cyclopropane ring-opening pathways be reconciled in mechanistic studies?

- Methodological Answer: Divergent results often arise from solvent polarity or oxidant strength. Address contradictions via:

- Control Experiments: Repeat reactions under inert atmospheres to exclude oxygen interference.

- Isotopic Labeling: -labeling tracks oxygen incorporation in carboxylic acid byproducts, distinguishing between radical vs. ionic pathways .

Key Methodological Tools

- Spectroscopy: NMR, EPR, and FT-IR for structural and mechanistic insights.

- Computational Software: Gaussian (DFT), SHELX (crystallography).

- Chromatography: Chiral HPLC for enantiopurity assessment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.